Enhanced Solid-State Stability: Melting Point Elevation vs. 1-Position Isomer and Parent Scaffold
The 2-[4-(Trifluoromethyl)phenyl]pyrrole isomer exhibits substantially higher thermal stability compared to its N-substituted constitutional isomer and the non-fluorinated parent scaffold, as quantified by differential melting point (mp) analysis . The 2-aryl substitution pattern with the para-CF3 group results in a higher melting enthalpy and stronger crystal lattice energy than the 1-aryl substituted variant or the unsubstituted 2-phenylpyrrole [1][2]. This indicates superior solid-state stability during long-term storage and processing.
| Evidence Dimension | Melting Point (Solid-State Stability Indicator) |
|---|---|
| Target Compound Data | 158 °C |
| Comparator Or Baseline | 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole: 107-111 °C; 2-Phenylpyrrole: 129-130 °C |
| Quantified Difference | Target mp is 47-51 °C higher than the 1-position isomer and 28-29 °C higher than non-fluorinated analog |
| Conditions | Reported standard melting point determinations; 1-isomer and non-fluorinated analog measured under comparable ambient conditions |
Why This Matters
Higher melting point correlates with reduced degradation risk and greater ease of handling/weighing in automated synthesis and long-term inventory storage.
- [1] 1-[4-(Trifluoromethyl)phenyl]pyrrole 95+%. Chembase. (Physical Property Data). View Source
- [2] 2-Phenylpyrrole. Common Chemistry (CAS Registry). Melting Point: 129 °C. View Source
